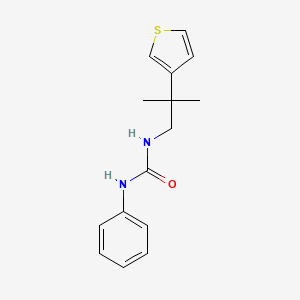

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

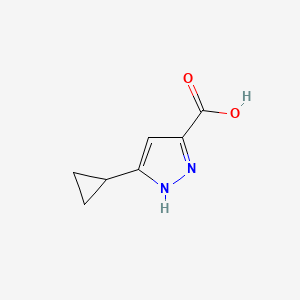

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea, also known as MTTPU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTTPU belongs to the class of urea derivatives and has been shown to have significant biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Researchers have synthesized and evaluated various thiourea derivatives, including those similar to the specified compound, for their potential applications in detecting diseases, understanding material properties, and exploring chemical reactivities. For instance, Allen F. Brooks et al. (2015) focused on synthesizing radiolabeled glutaminyl cyclase inhibitors to potentially detect Alzheimer's disease prior to amyloid β aggregation. Their work involved selective carbon-11 labeling of thiourea derivatives, although the compound did not permeate the blood-brain barrier as initially hoped.

Material Science Applications

In the domain of material science, thiourea derivatives have shown promise due to their structural flexibility and ability to form hydrogen bonds. Serhat Variş et al. (2006) synthesized a mixture of isomers based on thiophene and pyrrole units, leading to the creation of soluble conducting polymers. These polymers demonstrated potential for use in electrochromic devices due to their soluble nature and favorable electrochemical properties.

Pharmaceutical and Biological Applications

Thiourea derivatives are explored for their pharmaceutical and biological activities, including antibacterial, antifungal, and anticancer properties. For example, N. Patel and Minesh D. Patel (2017) synthesized thiophene-containing thiourea derivatives and evaluated their antibacterial and antifungal activities. Their work contributes to the development of novel antimicrobial agents.

Catalysis and Chemical Reactivity

Thioureas have been acknowledged for their role in catalysis, particularly in organocatalysis, due to their ability to form hydrogen bonds. Eddy I. Jiménez et al. (2016) synthesized bifunctional thioureas with either a trifluoromethyl or methyl group to compare their catalytic performance in Michael addition reactions. Their findings emphasize the importance of hydrogen-bonding interactions in thiourea organocatalysis.

Environmental Sensing

Thiourea derivatives have also been explored as sensors for detecting metal ions in the environment. Qingmin Wang et al. (2016) developed a new sensor based on a naphthaldehyde derivative of thiourea, which exhibited significant fluorescence intensity increase in the presence of Al3+ ions, demonstrating its potential as a sensitive and selective sensor for aluminum ions.

Eigenschaften

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,12-8-9-19-10-12)11-16-14(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALHPKWKRRAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

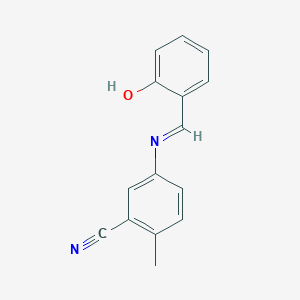

![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

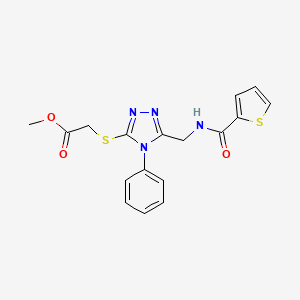

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)